molecular formula C21H21N3O3S B2515233 N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide CAS No. 681267-82-3

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide

Cat. No.: B2515233
CAS No.: 681267-82-3
M. Wt: 395.48
InChI Key: NUVNUSLMQAQCGR-UHFFFAOYSA-N
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Description

The compound N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide (hereafter referred to as the "target compound") is a heterocyclic sulfone derivative featuring a thieno[3,4-c]pyrazole core with a 5,5-dioxo (sulfone) moiety. The substituents include a 3,4-dimethylphenyl group at position 2 and a phenylacetamide group at position 3 (Figure 1).

Properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-8-9-17(10-15(14)2)24-21(18-12-28(26,27)13-19(18)23-24)22-20(25)11-16-6-4-3-5-7-16/h3-10H,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVNUSLMQAQCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethylphenylhydrazine with a thieno[3,4-c]pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetone and requires heating to around 50°C for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Position 2 Modifications

  • Target Compound : The 3,4-dimethylphenyl group confers higher lipophilicity (logP) compared to the 4-methylphenyl group in the compound from . This substitution may improve membrane permeability but could reduce aqueous solubility.

Position 3 Modifications

  • Target Compound : The phenylacetamide group balances rigidity and hydrogen-bonding capacity, favoring interactions with polar residues in enzymatic active sites.
  • Compound: The 2-methoxyphenoxyacetamide substituent introduces an ether oxygen and methoxy group, which may improve solubility but could be susceptible to oxidative metabolism.

Physicochemical and Pharmacokinetic Implications

  • Solubility : The methoxy group in the compound improves aqueous solubility, whereas the fluorine in the compound may enhance metabolic stability via reduced cytochrome P450 interactions.
  • Synthetic Accessibility : The phenylacetamide group in the target compound is synthetically straightforward compared to the ethanediamide linker in , which requires additional steps for diamide formation.

Biological Activity

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C21H22N4O3SC_{21}H_{22}N_4O_3S and a molecular weight of approximately 398.52 g/mol. It features a thieno[3,4-c]pyrazole core structure known for its diverse biological activities. The presence of multiple functional groups enhances its reactivity and potential for therapeutic applications.

Research indicates that compounds with thieno[3,4-c]pyrazole structures often exhibit anti-inflammatory , antioxidant , and anticancer properties. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Many thieno derivatives inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
  • Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress in cells.
  • Modulation of Signaling Pathways : It can potentially affect pathways involved in cell proliferation and apoptosis.

Anticancer Activity

A study on similar thieno[3,4-c]pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7) and colon cancer cells (HT-29) .

Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Induction of apoptosis
HT-296.8Inhibition of cell proliferation

Anti-inflammatory Activity

In vitro studies have shown that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500400
IL-61200300

Case Studies

  • Case Study on Anticancer Effects : A recent publication explored the effects of this compound on lung cancer cells. The study found that treatment with the compound led to a significant decrease in tumor size in xenograft models . The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties where the compound was tested in an animal model of rheumatoid arthritis. Results indicated a marked reduction in joint swelling and pain scores compared to control groups .

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions requiring precise control of temperature (typically 60–120°C), solvent selection (e.g., DMF or THF), and reaction time (12–48 hours). Key steps include cyclization to form the thieno[3,4-c]pyrazole core and subsequent coupling with phenylacetamide derivatives. Purification via recrystallization or column chromatography is critical to achieve >95% purity . Monitoring via TLC or HPLC ensures intermediate quality .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are mandatory for verifying molecular structure. Fourier-Transform Infrared (FTIR) spectroscopy confirms functional groups like sulfonyl and amide bonds. X-ray crystallography (using SHELX programs) resolves stereochemical ambiguities .

Q. What are the primary biological targets under investigation for this compound?

Preliminary studies on analogous thieno[3,4-c]pyrazoles suggest interactions with kinases (e.g., MAPK) and inflammatory mediators (e.g., COX-2). In vitro assays using enzyme-linked immunosorbent assays (ELISA) and cell viability tests (MTT assays) are standard for evaluating inhibitory activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data?

Contradictions may arise from variations in assay conditions (e.g., pH, cell lines) or impurities in synthesized batches. Validate findings by:

  • Repeating assays with rigorous quality control (e.g., ≥98% purity via HPLC).
  • Cross-referencing with structurally similar compounds (e.g., fluorophenyl or chlorophenyl analogs) to identify substituent-specific effects .

Q. What computational methods are recommended to study the compound’s mechanism of action?

Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like kinase domains. Molecular Dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes. Quantitative Structure-Activity Relationship (QSAR) models optimize substituent groups for enhanced activity .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Poor crystal growth due to molecular flexibility is common. Solutions include:

  • Screening multiple solvents (e.g., ethanol/water mixtures) for crystallization.
  • Using synchrotron radiation for high-resolution data collection.
  • Refinement via SHELXL to model disorder or thermal motion .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Formulation: Encapsulation in liposomes or cyclodextrins enhances aqueous solubility.
  • Structural modification: Introducing electron-withdrawing groups (e.g., -CF₃) or stabilizing hydrogen bonds reduces metabolic degradation .

Q. How can synthesis be scaled for preclinical studies without compromising yield?

Transition from batch to flow chemistry reduces side reactions. Process Analytical Technology (PAT) tools (e.g., inline FTIR) monitor real-time reaction progress. Optimize catalyst loading (e.g., Pd/C for coupling steps) to minimize costs .

Q. What approaches are used in structure-activity relationship (SAR) studies?

  • Synthesize derivatives with systematic substituent variations (e.g., methyl, methoxy, halogens).
  • Correlate electronic (Hammett constants) and steric parameters with bioactivity using multivariate regression .

Q. How can reproducibility issues in biological assays be mitigated?

Standardize protocols via:

  • Cell lines: Use authenticated stocks (e.g., ATCC) and consistent passage numbers.
  • Data normalization: Include reference inhibitors (e.g., staurosporine for kinase assays) and internal controls (e.g., β-actin in Western blotting) .

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